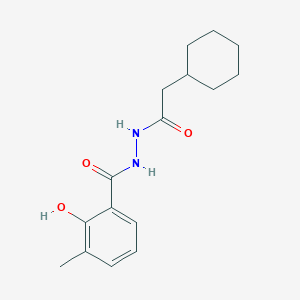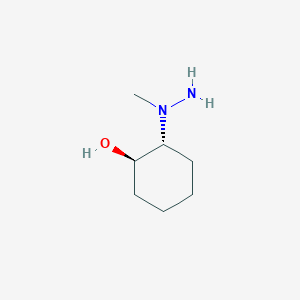![molecular formula C22H28ClN3O5S B12478119 N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12478119.png)
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, sulfonyl groups, and morpholine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of aniline to produce 4-chloroaniline.
Sulfonylation: The 4-chloroaniline is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonylated intermediate.
Coupling with glycinamide: The sulfonylated intermediate is coupled with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
- It can also be compared with other morpholine-containing compounds, such as morpholine derivatives used in pharmaceuticals.
Uniqueness
The uniqueness of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H28ClN3O5S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C22H28ClN3O5S/c1-30-20-7-9-21(10-8-20)32(28,29)26(19-5-3-18(23)4-6-19)17-22(27)24-11-2-12-25-13-15-31-16-14-25/h3-10H,2,11-17H2,1H3,(H,24,27) |
InChI Key |
UYQGAHDLJKOQEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide](/img/structure/B12478064.png)
![{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine](/img/structure/B12478068.png)
![N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12478132.png)
![2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone](/img/structure/B12478135.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)

![1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478159.png)
